DBCO-NH-PEG7-C2-NHS ester

Description

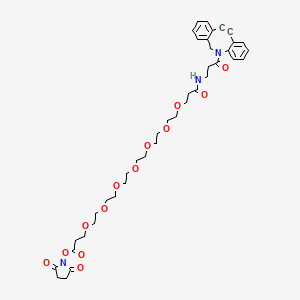

DBCO-NH-PEG7-C2-NHS ester is a heterobifunctional crosslinker widely used in bioconjugation, particularly in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure comprises:

- DBCO (Dibenzocyclooctyne): A strained cyclooctyne enabling copper-free "click chemistry" with azide groups via strain-promoted alkyne-azide cycloaddition (SPAAC) .

- NH-PEG7-C2: A seven-unit polyethylene glycol (PEG7) chain linked via an amino group and a two-carbon (C2) spacer. PEG enhances water solubility and reduces nonspecific binding .

- NHS ester: Reacts with primary amines (-NH₂) on proteins, peptides, or amine-modified molecules to form stable amide bonds .

This compound is valued for its biocompatibility, rapid reaction kinetics under physiological conditions, and versatility in linking biomolecules (e.g., antibodies, drugs, or imaging agents) .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H51N3O13/c44-36(41-16-13-37(45)42-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)42)14-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-15-40(48)56-43-38(46)11-12-39(43)47/h1-8H,11-31H2,(H,41,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAZCCPLHFREKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H51N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NH-PEG7-C2-NHS ester typically involves the following steps:

PEGylation: The PEG linker is synthesized by polymerizing ethylene oxide.

DBCO Functionalization: The DBCO group is introduced to the PEG linker through a reaction with dibenzylcyclooctyne.

NHS Esterification: The terminal end of the PEG linker is functionalized with an NHS ester group through a reaction with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:

Bulk Polymerization: Large quantities of ethylene oxide are polymerized to produce PEG.

Functional Group Introduction: The DBCO and NHS ester groups are introduced using high-throughput chemical reactors.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield

Chemical Reactions Analysis

Types of Reactions

DBCO-NH-PEG7-C2-NHS ester primarily undergoes the following types of reactions:

Click Chemistry: The DBCO group reacts with azide-containing molecules through SPAAC.

Esterification: The NHS ester group reacts with amines to form stable amide bonds.

Common Reagents and Conditions

SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature, using azide-containing molecules.

Esterification Reaction: Conducted in the presence of amines and a base such as triethylamine (TEA) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Proteolysis-Targeting Chimeras (PROTACs)

Overview : DBCO-NH-PEG7-C2-NHS ester serves as a crucial linker in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation.

- Mechanism : PROTACs consist of two ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, while the other binds to the target protein. The DBCO moiety allows for efficient conjugation to azide-functionalized proteins, facilitating the formation of these chimeras .

- Case Study : Research has demonstrated that PROTACs utilizing DBCO linkers can selectively degrade oncogenic proteins, offering a novel therapeutic strategy in cancer treatment. For instance, studies have shown the effective degradation of the BRD4 protein using DBCO-linked PROTACs, leading to reduced tumor growth in preclinical models .

Drug Delivery Systems

Overview : The compound is instrumental in enhancing drug delivery systems through its bioorthogonal click chemistry properties.

- Applications :

- Targeted Drug Delivery : this compound can be used to attach therapeutic agents to specific targeting molecules, improving the specificity of drug delivery while minimizing off-target effects .

- Nanoparticle Functionalization : The PEG component enhances solubility and biocompatibility, making it suitable for functionalizing nanoparticles used in drug delivery applications .

Imaging and Diagnostics

Overview : this compound is utilized in various imaging applications due to its ability to facilitate site-specific labeling.

- Applications :

- Fluorescent Labeling : It enables the attachment of fluorescent probes to biomolecules for tracking cellular processes. This capability is crucial for live-cell imaging studies where precise localization of proteins is required .

- Diagnostic Assays : The compound's stable conjugation properties are leveraged in diagnostic assays to enhance detection sensitivity and specificity .

Surface Modification

Overview : The versatility of this compound extends to materials science, particularly in surface modification techniques.

- Applications :

- Material Functionalization : It can modify surfaces of various materials (e.g., nanoparticles, substrates) by allowing further functionalization with azide-containing compounds. This property is beneficial for creating advanced biomaterials with tailored functionalities .

- Polymer Chemistry : Incorporating DBCO into polymer matrices can create custom materials with enhanced properties such as solubility and reactivity, which are vital for developing new biomaterials .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Proteolysis-Targeting Chimeras | Synthesis of bifunctional molecules for targeted protein degradation | Selective targeting and degradation |

| Drug Delivery Systems | Attachment of drugs to targeting carriers | Improved specificity and reduced off-target effects |

| Imaging and Diagnostics | Site-specific labeling for tracking biomolecules | Enhanced detection sensitivity |

| Surface Modification | Functionalization of materials for advanced biomaterial development | Tailored functionalities |

Mechanism of Action

The mechanism of action of DBCO-NH-PEG7-C2-NHS ester involves its ability to form stable covalent bonds with target molecules. The DBCO group reacts with azide-containing molecules through SPAAC, while the NHS ester group reacts with amines to form amide bonds. These reactions enable the efficient and selective labeling of biomolecules, facilitating their detection, imaging, and targeted degradation .

Comparison with Similar Compounds

Structural and Functional Differences

Key comparable compounds include DBCO-PEGx-NHS esters (x = PEG chain length) and derivatives with alternative functional groups. Below is a comparative analysis:

Performance Metrics

Reaction Efficiency

- PEG Length : Longer PEG chains (e.g., PEG7) reduce steric hindrance, improving access to target amines but may slow reaction kinetics in viscous solutions. Shorter PEGs (e.g., PEG4) favor faster reactions in organic solvents .

- Linker Chemistry : The C2 spacer in this compound provides flexibility without introducing bulk, whereas carbamate (NHCO) or sulfonate groups alter stability and solubility .

Solubility and Biocompatibility

- PEG7 and sulfonated derivatives exhibit superior aqueous solubility, critical for in vivo applications .

- Dual NHS esters (e.g., N-DBCO-N-bis(PEG2-NHS ester)) may precipitate in aqueous buffers due to hydrophobicity, limiting their use to organic-phase reactions .

Stability

- NHS esters are moisture-sensitive; DBCO-NHCO-PEG5-NHS ester’s carbamate linker offers enhanced hydrolytic stability compared to esters with alkyl spacers .

- DBCO groups are stable in physiological conditions but degrade under strong acids/bases .

PROTACs and ADCs

This compound is preferred in PROTAC synthesis due to its optimal balance of solubility and minimal interference with protein-degradation machinery . In contrast, DBCO-PEG4-NHS ester’s shorter PEG is used for small-molecule drug conjugation where solubility is less critical .

Imaging and Diagnostics

Sulfo DBCO-PEG4-NHS ester’s enhanced solubility makes it ideal for labeling hydrophilic biomolecules in live-cell imaging . DBCO-NHCO-PEG5-NHS ester’s stability is leveraged in longitudinal studies requiring prolonged conjugate integrity .

Limitations

Biological Activity

DBCO-NH-PEG7-C2-NHS ester is a specialized compound that plays a crucial role in chemical biology, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features a polyethylene glycol (PEG) backbone with a dibenzocyclooctyne (DBCO) moiety and an N-hydroxysuccinimide (NHS) ester, which together facilitate bioorthogonal click chemistry. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C40H51N3O13

- Molecular Weight : 781.85 g/mol

- Solubility : The compound is soluble in organic solvents such as DMSO and DMF but has limited solubility in aqueous environments, which influences its application in biological systems .

This compound primarily functions through:

- Bioorthogonal Click Chemistry : The DBCO group enables efficient reactions with azide-containing molecules without interfering with biological functions.

- Covalent Bond Formation : The NHS ester allows for the selective modification of amine-containing biomolecules, facilitating the formation of stable conjugates .

Applications in PROTACs

This compound is integral to the design and synthesis of PROTACs, which are bifunctional molecules that promote targeted protein degradation. The mechanism involves:

- Targeting E3 Ubiquitin Ligases : One ligand binds to an E3 ligase while the other binds to the target protein.

- Ubiquitin-Proteasome System Exploitation : This dual binding leads to ubiquitination and subsequent degradation of the target protein by the proteasome .

Table 1: Summary of Research Findings on this compound

Case Study Example

In a recent study published by AxisPharm, researchers utilized this compound to develop a targeted therapeutic agent that demonstrated significant efficacy in reducing tumor growth in preclinical models. The study emphasized the compound's ability to enhance solubility and stability of the drug conjugates, leading to improved therapeutic outcomes compared to traditional methods .

Advantages of this compound

- High Efficiency : The click chemistry reaction is highly efficient and does not require catalysts, making it suitable for various applications.

- Bioorthogonal Nature : Allows for precise conjugation in living systems without affecting native biological processes.

- Enhanced Solubility : The PEG component improves solubility, facilitating its use in biological assays and drug formulations .

Q & A

Basic Research Questions

Q. What are the structural components of DBCO-NH-PEG7-C2-NHS ester, and how do they contribute to its function in bioconjugation?

- Answer : The compound comprises five key components:

- DBCO (Dibenzocyclooctyne) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, ideal for bioorthogonal labeling in physiological conditions .

- NH group : Serves as a linker between DBCO and the PEG chain.

- PEG7 (7-mer polyethylene glycol) : Enhances water solubility, reduces nonspecific protein binding, and improves biocompatibility .

- C2 spacer : A short methylene chain that minimizes steric hindrance during conjugation .

- NHS ester : Reacts selectively with primary amines (e.g., lysine residues) to form stable amide bonds, enabling covalent attachment to biomolecules .

Q. How does the PEG chain length (PEG7) influence the performance of this compound in biological systems?

- Answer : The PEG7 chain balances hydrophilicity and steric flexibility. Shorter PEG chains (e.g., PEG2 or PEG4) may compromise solubility, while longer chains (e.g., PEG24) could reduce reaction efficiency due to increased spatial hindrance. PEG7 optimizes water solubility while maintaining efficient binding kinetics in applications like antibody-drug conjugates (ADCs) .

- Methodological Insight : When comparing PEG lengths, perform solubility assays (e.g., dynamic light scattering) and binding efficiency tests (e.g., surface plasmon resonance) to validate optimal performance for your specific system .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in PROTAC synthesis?

- Answer : Key parameters include:

- pH : Maintain pH 7.5–8.5 (e.g., using phosphate or HEPES buffers) to ensure NHS ester reactivity while minimizing hydrolysis .

- Temperature : Conduct reactions at 4°C to slow hydrolysis for time-sensitive protocols or room temperature for faster kinetics .

- Molar Ratio : Use a 3:1 molar excess of this compound relative to the target protein’s amine groups to account for competing hydrolysis .

Q. What strategies mitigate steric hindrance when conjugating this compound to large biomolecules (e.g., antibodies)?

- Answer :

- Site-Specific Conjugation : Use engineered antibodies with introduced cysteine residues or unnatural amino acids (e.g., p-acetylphenylalanine) to direct conjugation away from critical binding regions .

- Stepwise Reactions : First react the NHS ester with a small-molecule payload (e.g., a drug or fluorophore), then perform DBCO-azide click chemistry to attach the modified payload to the target biomolecule .

Q. How should researchers address discrepancies in stability data for this compound under different storage conditions?

- Answer :

- Controlled Stability Testing : Store aliquots at −20°C (dry), −80°C (in solution), and 4°C, then assess purity via HPLC at 0, 1, 3, and 6 months. Hydrolysis manifests as a reduction in the NHS ester peak (~254 nm) .

- Contradiction Resolution : If literature reports conflicting stability data (e.g., room-temperature stability), verify the solvent used (anhydrous DMSO vs. aqueous buffers) and the presence of stabilizers (e.g., cryoprotectants) .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound-mediated protein degradation studies?

- Answer :

- Nonlinear Regression Models : Fit data to a four-parameter logistic curve (e.g., Hill equation) to calculate EC50 and maximal degradation efficacy (Emax) .

- Outlier Handling : Use Grubbs’ test to identify and exclude outliers arising from experimental variability (e.g., inconsistent PROTAC-cell incubation times) .

Methodological Best Practices

- Experimental Reproducibility : Document buffer composition, reaction times, and purification steps (e.g., size-exclusion chromatography) in the main manuscript or supplementary materials to enable replication .

- Safety Protocols : Store the compound at −20°C in anhydrous conditions, and handle it in a fume hood with PPE (gloves, lab coat, goggles) to prevent exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.